N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide
Description
N-[(3,5-Difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is a heterocyclic compound featuring a cinnoline core substituted at position 1 with a phenyl group and at position 3 with a carboxamide linked to a (3,5-difluorophenyl)methyl moiety. The 4-oxo-1,4-dihydro group contributes to hydrogen-bonding capacity, while the difluorophenyl substituent enhances lipophilicity and metabolic stability.
Key structural attributes:
- Core: 4-Oxo-1-phenyl-1,4-dihydrocinnoline.
- Position 3 substituent: Carboxamide group with a (3,5-difluorophenyl)methyl side chain.
- Molecular weight: ~390 g/mol (estimated).
- Polarity: Moderate, influenced by fluorine atoms and carboxamide.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenylcinnoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-15-10-14(11-16(24)12-15)13-25-22(29)20-21(28)18-8-4-5-9-19(18)27(26-20)17-6-2-1-3-7-17/h1-12H,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJRAAFIZDEHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(=N2)C(=O)NCC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a diketone.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving cinnoline derivatives.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Analysis
Compound A : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide
- Core : 1,5-Naphthyridine (two nitrogen atoms at positions 1 and 5).
- Substituents :
- Position 1: Pentyl group (flexible alkyl chain).
- Position 3: Carboxamide with a bulky 3,5-dimethyladamantyl group.
- Molecular weight : 422 g/mol.
- The adamantyl group increases lipophilicity (clogP ~6.5) compared to the target compound’s difluorophenyl group (clogP ~4.2 estimated).
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core : Pyrazole (five-membered ring with two adjacent nitrogen atoms).
- Substituents :
- 3-Chlorophenylsulfanyl and trifluoromethyl groups.
- Key differences: The pyrazole core is smaller and more electron-deficient than cinnoline. Sulfanyl and aldehyde groups introduce distinct reactivity and polarity.
Physicochemical and Pharmacokinetic Properties
Insights :
- The target compound’s difluorophenyl group balances lipophilicity and metabolic stability better than Compound A’s adamantyl group, which may hinder solubility.
Biological Activity
N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide, also known as FBL-719, is a synthetic compound belonging to the class of cinnoline derivatives. Its unique structure and functional groups contribute to its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- Cinnoline Core : A bicyclic aromatic compound with two fused nitrogen-containing rings.
- Difluorophenyl Moiety : Enhances lipophilicity and influences interactions with biological targets.
- 4-Oxo and Carboxamide Functional Groups : These groups are critical for its biological activity.
Anticancer Properties
FBL-719 has demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancers. The mechanisms through which it exerts these effects are still under investigation but are believed to involve multiple pathways:
- Inhibition of Cell Proliferation : Studies indicate that FBL-719 can inhibit the growth of cancer cells by inducing apoptosis.
- Modulation of Signaling Pathways : It may alter key signaling pathways involved in cell survival and proliferation.
- Cytokine Regulation : The compound has been shown to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are often upregulated in cancerous tissues.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of FBL-719. It effectively inhibits the release of pro-inflammatory cytokines in cell lines exposed to lipopolysaccharides (LPS), suggesting potential therapeutic applications for inflammatory diseases such as acute lung injury and sepsis.
The mechanisms through which FBL-719 exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to altered cellular processes.
- Signaling Pathway Modulation : It can influence various signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
- Nucleic Acid Interaction : FBL-719 may interact with DNA or RNA, impacting gene expression and protein synthesis .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of FBL-719 compared to other related compounds in the cinnoline family:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| FBL-719 | Cinnoline core with difluorophenyl group | Anticancer, anti-inflammatory |
| 4-Oxo-N-(phenyl)-1,4-dihydroquinoline-3-carboxamide | Similar core structure; lacks difluorophenyl | Anti-inflammatory |
| 6-Chloro-N-(phenyl)-cinnoline derivatives | Chlorine substituent instead of fluorine | Anticancer |
| 2-Aminocinnoline derivatives | Amino group at position 2 | Antimicrobial |
This comparison highlights the diversity within the cinnoline class while emphasizing how the difluorophenyl substituent enhances specific biological activities.
Case Studies
Several studies have investigated the efficacy of FBL-719 in preclinical models. For instance:
- Breast Cancer Model : In vitro studies demonstrated that treatment with FBL-719 reduced cell viability in MCF7 breast cancer cells by inducing apoptosis through caspase activation.
- Inflammation Model : In a murine model of acute lung injury, administration of FBL-719 significantly decreased levels of IL-6 and TNF-α, suggesting its potential as a therapeutic agent for inflammatory conditions.
Q & A
Q. What are the critical steps and considerations for synthesizing N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide?
- Methodological Answer: Synthesis involves multi-step reactions, including amidation and cyclization. Key considerations include:
- Reaction Conditions: Temperature control (e.g., maintaining 60–80°C for amidation), solvent selection (polar aprotic solvents like DMF for solubility), and stoichiometric ratios to minimize by-products .
- Intermediate Characterization: Use nuclear magnetic resonance (NMR) spectroscopy for structural validation and mass spectrometry (MS) for molecular weight confirmation .
- Yield Optimization: Iterative adjustments via fractional factorial design (e.g., varying catalyst loading or reaction time) to identify optimal parameters .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer:
- Analytical Techniques:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects impurities with mass accuracy <5 ppm .
- NMR Spectroscopy: 1H/13C NMR spectra confirm functional groups (e.g., fluorophenyl peaks at δ 6.8–7.2 ppm) and stereochemistry .
- HPLC-PDA: Reverse-phase HPLC with photodiode array detection assesses purity (>98% by area under the curve) and identifies degradation products .
Q. What solubility and stability parameters should guide formulation for in vitro assays?
- Methodological Answer:
- Solubility Profiling: Test in DMSO (primary solvent) followed by serial dilution in PBS or cell culture media to avoid precipitation .
- Stability Studies: Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolytic or oxidative degradation pathways .
Advanced Research Questions
Q. How can computational methods enhance reaction pathway optimization for this compound?
- Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., cyclization) .
- Reaction Path Search Algorithms: Tools like GRRM (Global Reaction Route Mapping) predict intermediates and side products, narrowing experimental conditions .
- Machine Learning: Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. CuI) or solvent systems .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer:
- Cross-Model Validation: Compare IC50 values in cell-free (e.g., enzyme inhibition) vs. cell-based assays to differentiate target specificity from off-target effects .
- Metabolomic Profiling: LC-MS/MS-based metabolomics identifies metabolite interference (e.g., fluorophenyl hydrolysis products) that may skew results .
- Dose-Response Reproducibility: Use statistical power analysis (α=0.05, β=0.2) to determine sample sizes that minimize Type I/II errors .
Q. How can statistical design of experiments (DoE) improve process scalability?
- Methodological Answer:
- Response Surface Methodology (RSM): Central composite design evaluates interactions between variables (e.g., temperature, pressure) to optimize yield and purity .
- Scale-Up Considerations: Use dimensionless numbers (e.g., Reynolds for mixing) to maintain reaction kinetics during transition from batch to flow reactors .
Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this compound?
- Methodological Answer:
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA) with supercritical CO2 mobile phases for high-resolution enantiomer separation .
- Crystallization Screening: Employ high-throughput platforms (e.g., Crystal16) to identify polymorph-specific conditions (solvent/antisolvent ratios) .
Q. How do structural modifications of the cinnoline core impact target binding kinetics?
- Methodological Answer:
- SAR Studies: Synthesize analogs with substitutions at the 3-carboxamide or difluorophenyl positions. Use surface plasmon resonance (SPR) to measure KD values .
- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions over 100 ns trajectories to identify critical hydrogen bonds or π-π stacking interactions .
Data Contradiction & Validation
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Methodological Answer:
Q. What cross-disciplinary approaches validate mechanistic hypotheses for this compound’s activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
